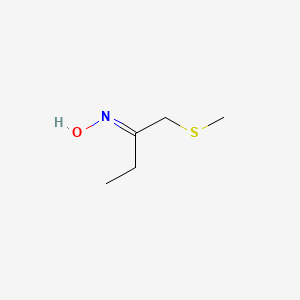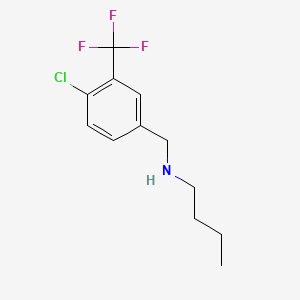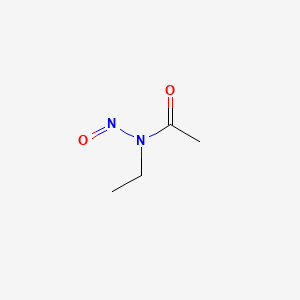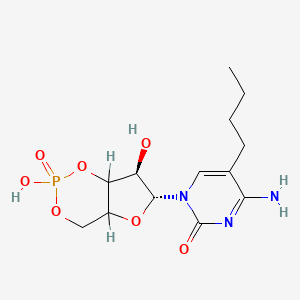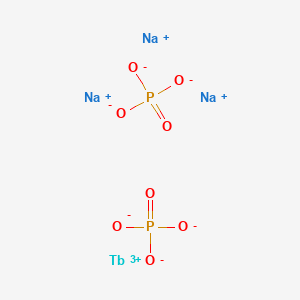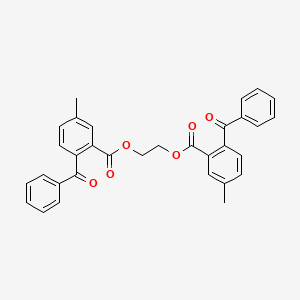
2-Propen-1-one, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-ona, 2-(2,4-diclorofenil)-1-(4-fluorofenil)- es un compuesto orgánico sintético que pertenece a la clase de las calconas. Las calconas son cetonas aromáticas con dos anillos fenilo que son conocidas por sus diversas actividades biológicas y aplicaciones en varios campos como la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Propen-1-ona, 2-(2,4-diclorofenil)-1-(4-fluorofenil)- típicamente implica la reacción de condensación de Claisen-Schmidt. Esta reacción se lleva a cabo entre 2,4-diclorobenzaldehído y 4-fluoroacetofenona en presencia de una base como el hidróxido de sodio o el hidróxido de potasio. La reacción se realiza generalmente en un solvente de etanol o metanol bajo condiciones de reflujo.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. Las condiciones de reacción se optimizan para obtener rendimientos y pureza más altos, y el proceso puede incluir pasos de purificación adicionales como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación para formar los epóxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un grupo alcohol.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Reactivos como halógenos, agentes nitrantes o agentes sulfonantes pueden utilizarse para reacciones de sustitución.
Principales Productos Formados
Oxidación: Epóxidos o derivados hidroxilados.
Reducción: Alcoholes.
Sustitución: Derivados halogenados, nitrados o sulfonados.
Aplicaciones Científicas De Investigación
2-Propen-1-ona, 2-(2,4-diclorofenil)-1-(4-fluorofenil)- tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-Propen-1-ona, 2-(2,4-diclorofenil)-1-(4-fluorofenil)- implica su interacción con varios objetivos y vías moleculares. Puede inhibir enzimas específicas, modular la actividad de los receptores o interferir con las vías de señalización celular. El mecanismo exacto depende de la actividad biológica específica que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
2-Propen-1-ona, 1-(4-fluorofenil)-: Carece del grupo diclorofenilo, lo que puede afectar su actividad biológica y reactividad química.
2-Propen-1-ona, 2-(2,4-diclorofenil)-: Carece del grupo fluorofenilo, lo que puede influir en sus propiedades.
Calcona: El compuesto padre sin ningún sustituyente en los anillos fenilo.
Singularidad
2-Propen-1-ona, 2-(2,4-diclorofenil)-1-(4-fluorofenil)- es único debido a la presencia de ambos grupos diclorofenilo y fluorofenilo, lo que puede mejorar su actividad biológica y estabilidad química en comparación con otras calconas.
Propiedades
Número CAS |
98617-94-8 |
|---|---|
Fórmula molecular |
C15H9Cl2FO |
Peso molecular |
295.1 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H9Cl2FO/c1-9(13-7-4-11(16)8-14(13)17)15(19)10-2-5-12(18)6-3-10/h2-8H,1H2 |
Clave InChI |
XIPHLJFTBFXVBS-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=C(C=C(C=C1)Cl)Cl)C(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


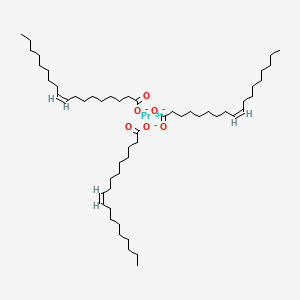
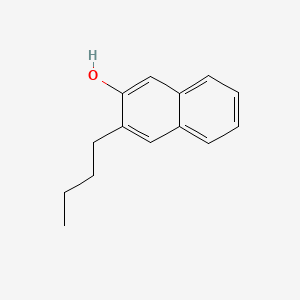


![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)


